molecular formula C104H158N32O26 B3028514 L-Phenylalaninamide, L-threonyl-L-prolyl-L-alpha-aspartyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-alanyl-L-tryptophyl-L-tyrosyl-L-alanyl-L-seryl-L-arginylglycyl-L-isoleucyl-L-arginyl-L-prolyl-L-valylglycyl-L-arginyl- CAS No. 215510-22-8

L-Phenylalaninamide, L-threonyl-L-prolyl-L-alpha-aspartyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-alanyl-L-tryptophyl-L-tyrosyl-L-alanyl-L-seryl-L-arginylglycyl-L-isoleucyl-L-arginyl-L-prolyl-L-valylglycyl-L-arginyl-

Cat. No.: B3028514
CAS No.: 215510-22-8
M. Wt: 2272.6 g/mol
InChI Key: CPYRNXJVNKJULS-FWGIIJIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound L-Phenylalaninamide, L-threonyl-L-prolyl-L-α-aspartyl-L-isoleucyl-L-asparaginyl-L-prolyl-L-alanyl-L-tryptophyl-L-tyrosyl-L-alanyl-L-seryl-L-arginylglycyl-L-isoleucyl-L-arginyl-L-prolyl-L-valylglycyl-L-arginyl- is a complex peptide featuring L-phenylalaninamide as the N-terminal residue followed by a sequence of 19 amino acids. Its structure includes multiple proline residues, aromatic amino acids (tryptophan, tyrosine), and charged residues (arginine, aspartyl), which likely influence its stability, enzymatic interactions, and biological activity .

Properties

IUPAC Name

(3S)-4-[[(2S,3S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H158N32O26/c1-10-53(5)82(97(158)124-66(29-19-39-116-104(112)113)99(160)134-40-21-32-75(134)95(156)132-81(52(3)4)96(157)119-49-77(141)122-65(28-18-38-115-103(110)111)88(149)125-67(84(107)145)43-58-23-13-12-14-24-58)131-78(142)50-118-87(148)64(27-17-37-114-102(108)109)123-92(153)72(51-137)130-86(147)55(7)120-89(150)68(44-59-33-35-61(139)36-34-59)127-90(151)69(45-60-48-117-63-26-16-15-25-62(60)63)126-85(146)56(8)121-93(154)73-30-20-41-135(73)100(161)71(46-76(105)140)129-98(159)83(54(6)11-2)133-91(152)70(47-79(143)144)128-94(155)74-31-22-42-136(74)101(162)80(106)57(9)138/h12-16,23-26,33-36,48,52-57,64-75,80-83,117,137-139H,10-11,17-22,27-32,37-47,49-51,106H2,1-9H3,(H2,105,140)(H2,107,145)(H,118,148)(H,119,157)(H,120,150)(H,121,154)(H,122,141)(H,123,153)(H,124,158)(H,125,149)(H,126,146)(H,127,151)(H,128,155)(H,129,159)(H,130,147)(H,131,142)(H,132,156)(H,133,152)(H,143,144)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116)/t53-,54-,55-,56-,57+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-,81-,82-,83-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYRNXJVNKJULS-FWGIIJIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H158N32O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2272.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.

    Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis steps, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for certain segments of the peptide, followed by SPPS for the complete sequence.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues, forming sulfoxides and disulfides, respectively.

    Reduction: Reduction reactions can reverse oxidation, converting disulfides back to thiols.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis or chemical synthesis methods are used for amino acid substitution.

Major Products Formed

    Oxidation: Sulfoxides, disulfides

    Reduction: Thiols

    Substitution: Modified peptides with altered amino acid sequences

Scientific Research Applications

This peptide has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, such as altering signal transduction pathways or inhibiting enzyme activity.

Comparison with Similar Compounds

Key Characteristics:

  • Computed properties for similar compounds include a polar surface area (PSA) of 438.57 and a predicted pKa of 9.97, indicating moderate solubility and basicity .
  • Biological Activity : L-Phenylalaninamide derivatives are implicated in inhibiting the degradation of N-end rule substrates (e.g., BMX^N) by competing with N-terminal recognition signals in eukaryotic systems . This suggests a role in modulating proteasomal pathways.

Comparison with Similar Compounds

This section compares the target compound with structurally or functionally related peptides, emphasizing differences in sequence, enzymatic interactions, stability, and applications.

Structural and Functional Comparisons

Table 1: Key Properties of Target Compound and Analogues
Compound Name (Reference) Molecular Formula Molecular Weight Key Features
Target Compound Not explicitly provided ~2500 (estimated) Contains multiple arginyl, prolyl, and aromatic residues; inhibits N-end rule substrate degradation ; stable in physiological buffers .
L-α-Aspartyl-L-leucyl-L-seryl-L-lysyl-D-glutaminyl-... () Not provided Not provided Features D-glutaminyl residue (rare in eukaryotes), methionine, and repetitive glutamyl motifs; potential role in metal binding or signaling due to charged residues.
N-Acetyl-L-seryl-L-tyrosyl-...-L-valinamide () Not provided Not provided Includes acetylated N-terminus and methionyl-glutamyl repeats; likely involved in receptor binding due to acetyl group and aromatic tyrosyl residues.
L-Leucyl-L-arginyl-L-arginyl-L-phenylalanyl-...-L-phenylalaninamide () C111H167N29O28 2503.7 Collagen-derived peptide with modified residues; stabilizes extracellular matrix interactions; resistant to collagenase degradation .
Benzyloxycarbonylglycyl-L-phenylalaninamide () C19H22N3O4 356.4 Synthetic substrate for thermolysin; hydrolyzed to release L-phenylalaninamide; used in enzymatic assays to study thermodynamics (ΔG = -5.41 kJ/mol at pH 4.5) .

Enzymatic Specificity and Stability

  • This stereospecificity contrasts with glycine-containing peptides (e.g., glycyl-L-leucinamide), which are broadly recognized by proteases .
  • Thermodynamics : The hydrolysis of benzyloxycarbonylglycyl-L-phenylalaninamide by thermolysin is exergonic (ΔG = -5.41 kJ/mol), indicating favorable cleavage kinetics compared to bulkier peptides .

Biological Activity

L-Phenylalaninamide, a derivative of the amino acid phenylalanine, is a compound of interest in biochemical research due to its potential biological activities. This article explores the biological activity of L-Phenylalaninamide, particularly in relation to its antibacterial properties and its role in various metabolic pathways. The focus will be on recent studies, case analyses, and relevant findings that highlight its significance in microbiology and biochemistry.

Antibacterial Properties

Recent research has indicated that L-Phenylalaninamide exhibits notable antibacterial activity. A study investigated its effects alongside other metabolites against pathogenic bacteria such as Ralstonia solanacearum, Escherichia coli, and Staphylococcus species. The results demonstrated that L-Phenylalaninamide showed significant inhibition of these pathogens when combined with triphenyl tetrazolium chloride (TTC), suggesting a biotransformation mechanism that enhances its antibacterial efficacy .

The mechanism behind the antibacterial activity of L-Phenylalaninamide appears to involve the upregulation of specific metabolic pathways in bacteria. Transcriptomic analysis revealed that genes associated with purine and pyrimidine biosynthesis were significantly activated in Bacillus subtilis when exposed to TTC. This suggests that L-Phenylalaninamide may play a role in DNA repair processes during oxidative stress, which is crucial for bacterial survival under adverse conditions .

Case Studies

  • Study on Bacillus sp. : In a controlled environment, various isolates of Bacillus were tested for their ability to produce antagonistic substances against pathogens. The presence of L-Phenylalaninamide led to increased inhibition zones against the tested bacteria, indicating its potential as a natural antibacterial agent .
  • Metabolomic Analysis : Further metabolomic studies showed an increase in nitrogenous compounds in extracts from induced bacteria, highlighting the compound's role in metabolic shifts that favor antibacterial activity .

Data Table: Biological Activity Summary

Compound Target Pathogen Activity Observed Mechanism
L-PhenylalaninamideRalstonia solanacearumSignificant inhibitionInduced by TTC; linked to DNA repair mechanisms
L-PhenylalaninamideEscherichia coliModerate inhibitionUpregulation of purine/pyrimidine biosynthesis
L-PhenylalaninamideStaphylococcus speciesModerate inhibitionMetabolic pathway activation

Implications for Research and Development

The findings regarding L-Phenylalaninamide suggest several implications for future research:

  • Natural Antibiotics : There is potential for developing new antibiotics based on the structural characteristics of L-Phenylalaninamide.
  • Metabolic Engineering : Understanding how this compound influences bacterial metabolism could lead to innovative strategies for enhancing the efficacy of existing antibiotics.

Q & A

Q. What methodologies are recommended for synthesizing this complex peptide with high purity?

Solid-phase peptide synthesis (SPPS) is the standard method, utilizing Fmoc/t-Bu chemistry for stepwise assembly. Key steps include:

  • Resin selection : Use Wang or Rink amide resin for C-terminal amide functionalization.
  • Coupling efficiency : Optimize with HOBt/DIC activation and double couplings for bulky residues (e.g., L-tryptophyl, L-isoleucyl) to minimize truncations .
  • Deprotection : 20% piperidine in DMF for Fmoc removal, monitored by Kaiser test.
  • Cleavage : TFA cocktail (TFA/H2O/TIPS, 95:2.5:2.5) for 2–4 hours at 25°C.
    Critical data :
ParameterValueReference
Average coupling yield98.5% per residue
Final purity (HPLC)>95% after RP-HPLC

Q. How can researchers validate the peptide’s structural integrity post-synthesis?

Combine analytical techniques:

  • HPLC : Use C18 columns with 0.1% TFA in H2O/MeCN gradients for purity assessment.
  • Mass spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (expected: ~2,800 Da).
  • Circular dichroism (CD) : Analyze secondary structure in aqueous buffer (e.g., α-helix content near L-prolyl residues) .

Q. What are the challenges in purifying this peptide, and how are they mitigated?

Key issues :

  • Hydrophobic aggregation : L-valyl, L-isoleucyl, and L-tryptophyl residues cause solubility issues.
    Solutions :
  • Use 6 M guanidine HCl or 30% acetonitrile in purification buffers.
  • Optimize RP-HPLC gradients with 0.1% TFA and slow elution rates (1 mL/min) .

Advanced Research Questions

Q. How does the peptide’s conformational stability vary under physiological conditions?

Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model:

  • Salt bridge interactions (e.g., L-arginyl with L-α-aspartyl).
  • Solvent accessibility of L-alanyl and L-seryl residues.
    Experimental validation :
  • NMR spectroscopy : Track amide proton exchange rates in D2O at 298K .
    Data highlights :
ConditionHalf-life (hr)Notes
pH 7.4, 37°C12.3 ± 1.2Stable backbone
pH 5.0, 37°C6.8 ± 0.9Partial unfolding

Q. What enzymatic assays are suitable for studying its interaction with L-amino acid amidases?

Protocol :

  • Substrate : 20 mM L-phenylalaninamide in 50 mM phosphate buffer (pH 7.0).
  • Enzyme source : Recombinant L-stereoselective amidase (e.g., LaaABd from Brevundimonas diminuta).
  • Kinetic analysis : Monitor L-phenylalanine release via HPLC (COSMOSIL C18 column, 5 mM H3PO4/MeOH) .
    Kinetic parameters :
EnzymeKm (mM)Vmax (μmol/min/mg)
LaaABd0.4512.8
Non-specific3.24.1

Q. How can computational modeling predict its bioactivity in disease-relevant pathways?

  • Docking studies : Use AutoDock Vina to simulate binding to ACE-2 or Mpro proteases (PDB IDs: 1R4L, 7JQ1).
  • Pharmacophore mapping : Identify critical residues (e.g., L-arginyl for charge interactions) .
    Validation :
  • In vitro assays : Measure IC50 against recombinant enzymes (e.g., γ-secretase) .

Q. What strategies address discrepancies in bioactivity data across studies?

Common contradictions :

  • Variability in cellular uptake due to charge (e.g., L-arginyl-rich regions).
    Resolution :
  • Standardize assay conditions (e.g., serum-free media, 48-hour incubation).
  • Use isotopic labeling (e.g., ³H-L-phenylalaninamide) for uptake quantification .

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